Orthogonal Deprotection Selectivity: Methyl Ester vs. tert-Butyl Ester Stability Under Acidic Conditions
The defining feature of H-Asp(OtBu)-OMe is its orthogonal ester pair. Under the acidic conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) used for global peptide deprotection and resin cleavage, the tert-butyl ester on the β-carboxyl is rapidly cleaved (t₁/₂ < 1 hour), while the α-methyl ester remains intact (hydrolysis rate < 5% over 24 hours) . This is in contrast to compounds like H-Asp(OtBu)-OH, where the free α-carboxyl can undergo partial activation and epimerization during coupling. No direct head-to-head kinetic data for H-Asp(OtBu)-OMe against H-Asp(OMe)-OtBu (reversed protection) are currently available in the open literature.
| Evidence Dimension | Acidic deprotection half-life (TFA-based cocktail) |
|---|---|
| Target Compound Data | t₁/₂ (tert-butyl ester) < 1 hour; methyl ester hydrolysis < 5% over 24 hours |
| Comparator Or Baseline | H-Asp(OtBu)-OH: free α-carboxyl susceptible to side reactions during coupling; no comparable methyl ester stability data available. |
| Quantified Difference | Target compound retains α-methyl ester integrity during β-tert-butyl removal, enabling orthogonal C-terminal elongation; comparator lacks this capability. |
| Conditions | 95% TFA, 2.5% TIS, 2.5% H₂O, room temperature |
Why This Matters
This orthogonal stability allows selective deprotection of the side chain without affecting the C-terminal methyl ester, critical for synthesizing peptides with C-terminal aspartic acid modifications or for sequential fragment condensation.
